

# chemical structure and properties of 3-(4-Methylphenoxy)propanoic acid

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## Compound of Interest

**Compound Name:** 3-(4-Methylphenoxy)propanoic acid

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## An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid

**Abstract:** This technical guide provides a comprehensive overview of **3-(4-Methylphenoxy)propanoic acid**, a molecule of interest in chemical synthesis and potential pharmacological research. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical characterization. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its handling and analysis.

## Introduction and Scientific Context

**3-(4-Methylphenoxy)propanoic acid** belongs to the class of phenoxyalkanoic acids. This family of compounds is notable for its diverse biological activities, which are highly dependent on the nature and position of substituents on the aromatic ring and the length of the alkyl chain. For instance, derivatives like 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) are widely used as herbicides<sup>[1][2][3]</sup>. Conversely, other analogues, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite, have demonstrated beneficial effects on lipid metabolism and muscle health in preclinical studies<sup>[4][5][6][7]</sup>.

The strategic placement of a methyl group at the para-position of the phenoxy ring and the propanoic acid side chain imparts specific steric and electronic properties to **3-(4-Methylphenoxy)propanoic acid**, influencing its solubility, reactivity, and potential biological interactions. Understanding these core characteristics is fundamental for its application as a

building block in organic synthesis or as a scaffold in the design of novel bioactive molecules. This guide serves as a foundational resource for researchers working with this compound.

## Chemical Structure and Physicochemical Properties

The molecular structure of **3-(4-Methylphenoxy)propanoic acid** consists of a p-cresol moiety linked via an ether bond to a propanoic acid chain at the 3-position.

Caption: Chemical structure of **3-(4-Methylphenoxy)propanoic acid**.

The physicochemical properties of a compound are critical for predicting its behavior in various experimental settings, from reaction kinetics to biological assays. Below is a table summarizing the key properties of **3-(4-Methylphenoxy)propanoic acid** and its close structural analogs.

Property	Value (Predicted/Analog Data)	Source/Analog Compound	Rationale for Inclusion
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	-	Fundamental identity of the molecule.
Molecular Weight	180.20 g/mol	[8]	Essential for stoichiometric calculations.
Melting Point	~110-130 °C	3-(4-Methoxyphenoxy)propionic acid[9], 3-(4-Methylthiophenoxy)-propionic acid[10]	Provides an estimate for purity assessment and reaction temperature considerations.
Boiling Point	~321.7 ± 17.0 °C (Predicted)	3-(4-Methoxyphenoxy)propionic acid[9]	Indicates thermal stability and conditions for distillation if applicable.
pKa	~4.14 ± 0.10 (Predicted)	3-(4-Methoxyphenoxy)propionic acid[9]	Crucial for understanding its acidic nature and behavior in different pH environments.
Solubility	Soluble in organic solvents like ether, ethyl acetate; sparingly soluble in water.	General properties of similar acids[10][11]	Key for selecting appropriate solvents for reactions, extractions, and purification.
Appearance	White to off-white solid	3-(4-Methoxyphenoxy)propionic acid[9]	A basic physical descriptor for material identification.

## Synthesis and Purification

The synthesis of **3-(4-Methylphenoxy)propanoic acid** is efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of a phenoxide with an alkyl halide.

## Reaction Mechanism and Rationale

The synthesis proceeds in two key stages:

- Deprotonation: p-Cresol (4-methylphenol) is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This forms the more nucleophilic sodium p-cresolate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol, enabling the subsequent substitution reaction.
- Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon atom of 3-chloropropanoic acid, displacing the chloride leaving group in an  $S_N2$  reaction. The use of a polar solvent facilitates this step.

Following the reaction, an acidic workup is necessary to protonate the carboxylate salt, yielding the final carboxylic acid product.

## Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3-(4-methylthiophenoxy)-propionic acid[10].

Materials:

- p-Cresol (4-methylphenol)
- 3-Chloropropanoic acid
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

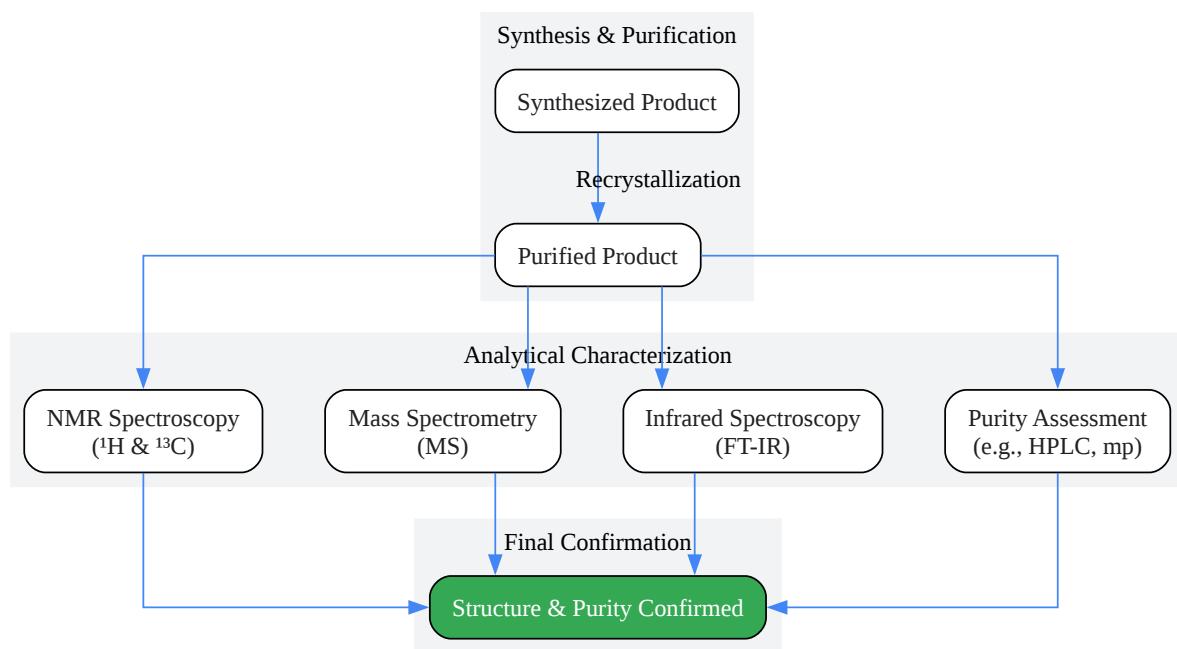
- Activated charcoal
- Deionized water

**Procedure:**

- Preparation of Sodium p-Cresolate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.0 equivalents) in a minimal amount of water. With caution, add p-cresol (1.0 equivalent). The mixture will generate heat.
- Addition of Alkyl Halide: To the warm phenoxide solution, slowly add 3-chloropropanoic acid (1.0 equivalent).
- Reflux: Heat the reaction mixture to reflux and maintain for 12-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Acidification and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and slowly acidify with concentrated HCl until the pH is approximately 2. A precipitate of the crude product should form.
- Filtration: Collect the solid product by vacuum filtration and wash with cold water.
- Liquid-Liquid Extraction for Purification: Transfer the crude solid to a separatory funnel containing ethyl acetate and a dilute NaOH solution (e.g., 1% w/v). The carboxylic acid will deprotonate and move into the aqueous layer, while unreacted p-cresol remains in the organic layer.
- Separate the layers and wash the organic layer with the dilute NaOH solution two more times to ensure complete extraction of the product.
- Re-precipitation: Combine all aqueous extracts and re-acidify with concentrated HCl to precipitate the purified product.
- Final Purification: Collect the purified solid by vacuum filtration. For higher purity, recrystallization from hot water or a suitable organic solvent system can be performed. Dry the final product under vacuum.

# Analytical Characterization Workflow

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized **3-(4-Methylphenoxy)propanoic acid**.



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Caption: General workflow for the synthesis and characterization of **3-(4-Methylphenoxy)propanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected signals in the <sup>1</sup>H and <sup>13</sup>C NMR spectra are detailed below, with

chemical shifts estimated based on the closely related 3-(4-methoxyphenoxy)propionic acid[12].

<sup>1</sup> H NMR	Expected δ (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~11-12	Singlet (broad)	1H	-COOH
Aromatic	~7.0-7.2	Doublet	2H	Ar-H ortho to -CH <sub>3</sub>
Aromatic	~6.8-6.9	Doublet	2H	Ar-H ortho to -O-
Methylene	~4.2	Triplet	2H	-O-CH <sub>2</sub> -
Methylene	~2.8	Triplet	2H	-CH <sub>2</sub> -COOH
Methyl	~2.3	Singlet	3H	Ar-CH <sub>3</sub>

<sup>13</sup> C NMR	Expected δ (ppm)	Assignment
Carbonyl	~177	-COOH
Aromatic	~156	Ar-C attached to -O-
Aromatic	~130	Ar-C attached to -CH <sub>3</sub>
Aromatic	~130	Ar-CH ortho to -CH <sub>3</sub>
Aromatic	~115	Ar-CH ortho to -O-
Methylene	~64	-O-CH <sub>2</sub> -
Methylene	~35	-CH <sub>2</sub> -COOH
Methyl	~20	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and the ether linkage.

### Expected Key IR Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500  $\text{cm}^{-1}$ . This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[13].
- C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100  $\text{cm}^{-1}$  (aromatic) and 2850-2960  $\text{cm}^{-1}$  (aliphatic).
- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725  $\text{cm}^{-1}$ [13][14].
- C-O Stretch (Ether & Acid): Strong bands in the fingerprint region, typically between 1200-1300  $\text{cm}^{-1}$  (acid) and 1000-1150  $\text{cm}^{-1}$  (aryl-alkyl ether).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

### Expected MS Data:

- Molecular Ion Peak  $[\text{M}]^{+\bullet}$ : Expected at  $\text{m/z} = 180$ .
- Key Fragmentation Pathways:
  - Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at  $\text{m/z} = 135$ .
  - Cleavage of the ether bond, leading to fragments corresponding to the p-cresol moiety ( $\text{m/z} = 107/108$ ) and the propanoic acid side chain.
  - The fragmentation pattern will be a key identifier for the molecule's structure[15].

## Applications and Field Insights

While **3-(4-Methylphenoxy)propanoic acid** itself is not as widely studied as some of its analogs, its structure presents several opportunities for research and development:

- Scaffold for Drug Discovery: The phenoxypropanoic acid scaffold is present in various pharmacologically active compounds. This molecule can serve as a starting point for creating

libraries of derivatives for screening against various biological targets. For example, related phenoxy acid derivatives have been investigated for antimicrobial properties[16].

- **Intermediate in Chemical Synthesis:** It is a valuable intermediate for synthesizing more complex molecules, such as esters, amides, and other derivatives with potential applications in materials science or agrochemicals.
- **Probing Structure-Activity Relationships (SAR):** By comparing the biological activity of this compound with its hydroxylated, chlorinated, or methoxylated analogs, researchers can gain valuable insights into the SAR of this chemical class. For instance, studies on HMPA have linked its structure to the activation of G-protein coupled receptors involved in metabolism[4] [5].

## Conclusion

**3-(4-Methylphenoxy)propanoic acid** is a compound with a straightforward synthesis and a well-defined chemical structure. The detailed protocols and analytical data provided in this guide offer a solid foundation for its synthesis, purification, and characterization. Its utility as a chemical intermediate and a scaffold for developing new molecules makes it a compound of continuing interest for the scientific community. The insights into its properties and the established methodologies for its analysis are intended to empower researchers to confidently incorporate this molecule into their research endeavors.

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